molecular formula C24H23ClN2O5S B7698977 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7698977
M. Wt: 487.0 g/mol
InChI Key: PIEZLSBTQWKNJR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and sulfonamides with comparable structural features. Examples include:

Uniqueness

What sets N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-15(2)27-33(30,31)22-13-17(9-12-21(22)32-3)24(29)26-20-11-10-18(25)14-19(20)23(28)16-7-5-4-6-8-16/h4-15,27H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZLSBTQWKNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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